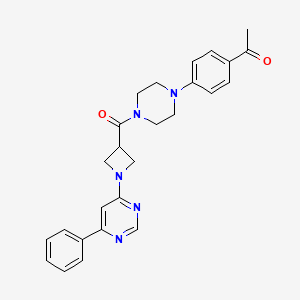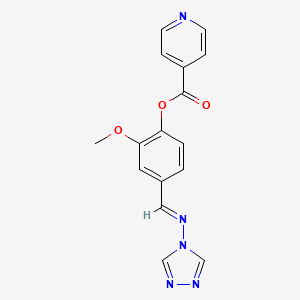
(E)-4-(((4H-1,2,4-triazol-4-yl)imino)methyl)-2-methoxyphenyl isonicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(((4H-1,2,4-triazol-4-yl)imino)methyl)-2-methoxyphenyl isonicotinate is a compound that features a 1,2,4-triazole moiety, which is known for its significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(((4H-1,2,4-triazol-4-yl)imino)methyl)-2-methoxyphenyl isonicotinate typically involves the condensation of 4-amino-1,2,4-triazole with 2-methoxybenzaldehyde, followed by the reaction with isonicotinic acid. The reaction conditions often include the use of ethanol as a solvent and a catalytic amount of sulfuric acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization from suitable solvents to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(((4H-1,2,4-triazol-4-yl)imino)methyl)-2-methoxyphenyl isonicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, especially with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
(E)-4-(((4H-1,2,4-triazol-4-yl)imino)methyl)-2-methoxyphenyl isonicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance.
Mechanism of Action
The mechanism of action of (E)-4-(((4H-1,2,4-triazol-4-yl)imino)methyl)-2-methoxyphenyl isonicotinate involves its interaction with specific molecular targets. The triazole moiety is known to inhibit enzymes by binding to their active sites, thereby blocking their activity. This can lead to the disruption of essential biological pathways, making it effective against various pathogens .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic structure with similar biological activities.
Isonicotinic Acid Derivatives: Compounds with similar pharmacological properties.
2-Methoxybenzaldehyde Derivatives: Compounds with similar chemical reactivity.
Uniqueness
(E)-4-(((4H-1,2,4-triazol-4-yl)imino)methyl)-2-methoxyphenyl isonicotinate is unique due to its combination of the triazole ring and isonicotinic acid moiety, which provides a synergistic effect in its biological activities. This makes it a promising candidate for further research and development in various fields .
Properties
IUPAC Name |
[2-methoxy-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenyl] pyridine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3/c1-23-15-8-12(9-20-21-10-18-19-11-21)2-3-14(15)24-16(22)13-4-6-17-7-5-13/h2-11H,1H3/b20-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQVXKTXHKEBAB-AWQFTUOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NN2C=NN=C2)OC(=O)C3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/N2C=NN=C2)OC(=O)C3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-bromo-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}thiophene-2-carboxamide](/img/structure/B2402523.png)
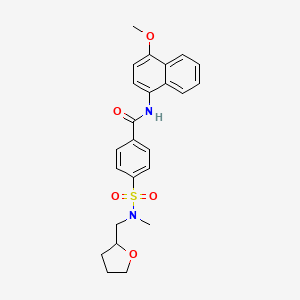
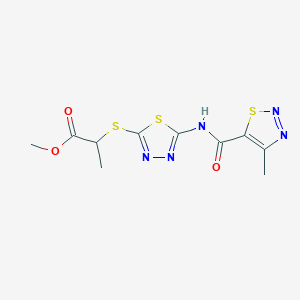
![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(4-methoxyphenyl)propanamide](/img/structure/B2402527.png)
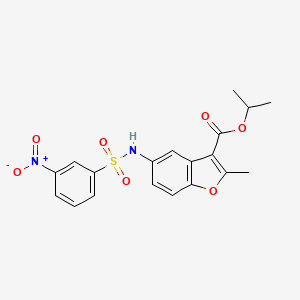
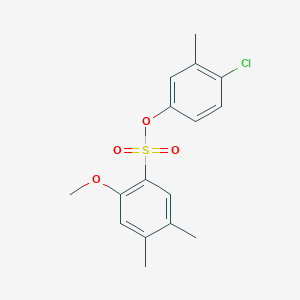
![2-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]benzoic acid](/img/structure/B2402530.png)
![3-(2-fluorophenyl)-4-(2-phenoxyethyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B2402531.png)
![1-(4-chlorophenyl)-N-[4-(propan-2-yloxy)benzyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2402532.png)
![4-Ethylsulfanyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2402535.png)
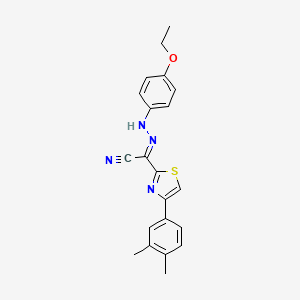

![(Z)-4-(((1-(4-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzenesulfonamide](/img/structure/B2402542.png)
